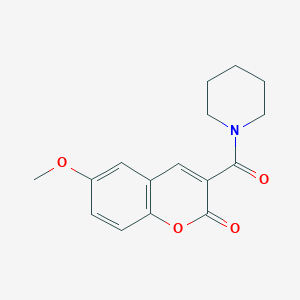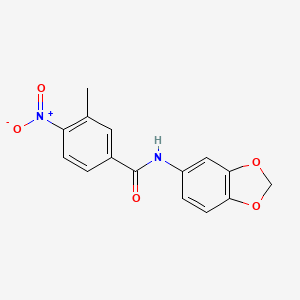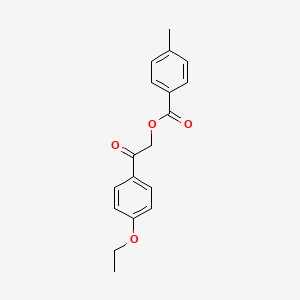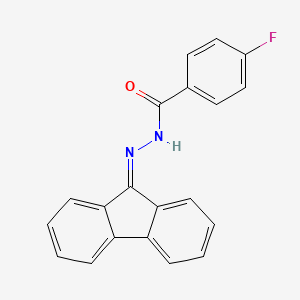
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one, also known as Compound 1, is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including cancer treatment, inflammation, and neurodegenerative diseases. In
Wirkmechanismus
The mechanism of action of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have various biochemical and physiological effects. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its high potency and specificity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have a high affinity for its target proteins, which makes it an ideal tool for studying various signaling pathways. One limitation of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its potential toxicity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other signaling pathways. Additionally, future research could focus on developing more potent and selective derivatives of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 for use in therapeutic applications.
Synthesemethoden
The synthesis of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with piperidine and acetic anhydride to produce 4-acetoxy-6-hydroxycoumarin. The next step involves the methylation of the hydroxyl group using dimethyl sulfate to produce 6-methoxy-4-acetoxy-coumarin. The final step involves the reaction of 6-methoxy-4-acetoxy-coumarin with phosgene and piperidine to produce 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer treatment, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
6-methoxy-3-(piperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-12-5-6-14-11(9-12)10-13(16(19)21-14)15(18)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXPGNZJRGYNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)

![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)



![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)

